N-benzyl-4-chloro-2-fluorobenzamide
Description
N-Benzyl-4-chloro-2-fluorobenzamide is a benzamide derivative characterized by a benzylamine group attached to a substituted benzoyl moiety. The compound features a chloro substituent at the 4-position and a fluorine atom at the 2-position of the benzene ring (Figure 1). Benzamide derivatives are widely studied for their pharmacological and material science applications, including kinase inhibition, antimicrobial activity, and fluorescence properties.
Properties
IUPAC Name |
N-benzyl-4-chloro-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c15-11-6-7-12(13(16)8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAOOZBPVKEMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-chloro-2-fluorobenzamide typically involves the reaction of 4-chloro-2-fluorobenzoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-chloro-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed to hydrolyze the amide bond.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products such as amines or alcohols.
Hydrolysis: 4-chloro-2-fluorobenzoic acid and benzylamine.
Scientific Research Applications
N-benzyl-4-chloro-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-chloro-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-benzyl-4-chloro-2-fluorobenzamide with five analogs based on substituent patterns, physicochemical properties, and reported applications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity :
- The presence of chlorine (electron-withdrawing) and fluorine (electronegative, lipophilic) in this compound may enhance binding to hydrophobic enzyme pockets, similar to kinase inhibitors like the imidazo-pyrimidine hybrid .
- Hydroxy groups (e.g., in 4-chloro-N-(2-fluorophenyl)-2-hydroxybenzamide ) improve solubility but reduce metabolic stability compared to halogenated analogs.
Synthetic Accessibility :
- N-(Benzyloxy)-4-(trifluoromethyl)benzamide is synthesized via trichloroisocyanuric acid (TCICA)-mediated oxidative coupling, a method adaptable to other benzamides .
- Fluoro- and chloro-substituted benzamides often require regioselective halogenation, as seen in spectrofluorometric studies of N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide .
Fluorescence and Optoelectronic Applications :
Pharmacological Potential
While direct data on this compound are lacking, its structural analogs demonstrate diverse activities:
- Kinase Inhibition: The imidazo-pyrimidine hybrid () shows nanomolar IC₅₀ values against tyrosine kinases, suggesting that fluorine and chloro substituents in similar positions could enhance target affinity.
- Antimicrobial Activity : Chlorinated benzamides (e.g., 4-chloro-N-(2-fluorophenyl)-2-hydroxybenzamide ) disrupt microbial cell membranes via hydrophobic interactions.
Notes and Limitations
Data Gaps : Physicochemical properties (e.g., melting points, solubility) and in vitro/in vivo data for this compound are unavailable in the provided evidence.
Structural Inference : Comparisons rely on substituent effects observed in analogs; experimental validation is required.
Synthetic Challenges : Regioselective halogenation and benzylation steps may require optimization for scaled production.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
